

# A Comparative Analysis of Sovesudil and Netarsudil for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two novel Rho kinase (ROCK) inhibitors, **sovesudil** and netarsudil, in the context of glaucoma. The following sections detail their mechanisms of action, comparative efficacy in preclinical and clinical models, and the experimental protocols utilized in key studies. This information is intended to support further research and development in ophthalmology.

#### **Mechanism of Action**

Both **sovesudil** and netarsudil are part of a new class of anti-glaucoma medications that target the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1][2] Their principal mechanism involves the inhibition of Rho-associated protein kinase (ROCK), an enzyme that regulates the contractility of cells within the trabecular meshwork.[1][3][4] By inhibiting ROCK, these drugs induce relaxation of the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP). [1][2][3]

While both drugs share this primary mechanism, netarsudil possesses a dual mode of action. In addition to being a potent ROCK inhibitor, it also inhibits the norepinephrine transporter (NET).[3][5][6][7] This inhibition of NET is believed to reduce aqueous humor production and lower episcleral venous pressure, providing an additional mechanism for IOP reduction that has not been reported for other ROCK inhibitors.[3][5][8]



#### **Signaling Pathway Visualization**

The following diagram illustrates the distinct signaling pathways of **sovesudil** and netarsudil.



Click to download full resolution via product page

Fig. 1: Signaling pathways of Sovesudil and Netarsudil.

#### **Comparative Efficacy Data**

Direct preclinical comparative studies between **sovesudil** and netarsudil in animal models of glaucoma are not readily available in the published literature. The following tables summarize the available efficacy data from separate studies on each compound.



**Table 1: Preclinical Efficacy Data** 

| Compound   | Animal Model                                             | Dose          | IOP Reduction                                                                       | Study Details                                                                                                  |
|------------|----------------------------------------------------------|---------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Sovesudil  | Ocular<br>Normotensive<br>and<br>Hypertensive<br>Rabbits | Not Specified | Effective IOP lowering with less hyperemia compared to latanoprost and bimatoprost. | An animal study demonstrated the IOP-lowering effect and favorable hyperemia profile.[9]                       |
| Netarsudil | Normotensive<br>Dutch Belted<br>Rabbits                  | 0.04%         | 8.1 ± 0.7 mmHg<br>reduction after 3<br>days.                                        | Dose-dependent<br>and sustained<br>IOP reduction for<br>at least 24 hours<br>after once-daily<br>dosing.[5][6] |
| Netarsudil | Normotensive<br>Formosan Rock<br>Monkeys                 | 0.04%         | Significant IOP reduction.                                                          | Dose-dependent<br>and sustained<br>IOP reduction.[5]                                                           |

**Table 2: Clinical Efficacy Data** 



| Compound   | Study<br>Population                                                                  | Dose  | Mean Diurnal<br>IOP Reduction<br>from Baseline<br>(Week 4) | Key Findings                                                                         |
|------------|--------------------------------------------------------------------------------------|-------|------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Sovesudil  | Normal-Tension<br>Glaucoma (NTG)<br>Patients                                         | 0.50% | -1.56 mmHg                                                 | Superior to placebo in reducing IOP in NTG patients.                                 |
| Sovesudil  | Normal-Tension<br>Glaucoma (NTG)<br>Patients                                         | 0.25% | -1.10 mmHg                                                 | Showed a statistically significant IOP-lowering effect. [10]                         |
| Netarsudil | Primary Open- Angle Glaucoma (POAG) or Ocular Hypertension (OHT) Patients (Japanese) | 0.02% | 4.80 mmHg<br>(23.5%)                                       | Superior to placebo in reducing IOP.[11]                                             |
| Netarsudil | POAG or OHT<br>Patients<br>(Japanese)                                                | 0.02% | 4.65 mmHg                                                  | Superior to<br>ripasudil 0.4% in<br>reducing IOP.[12]<br>[13]                        |
| Netarsudil | POAG or OHT Patients (ROCKET-1, -2, -4 Pooled Analysis)                              | 0.02% | Non-inferior to<br>timolol 0.5%                            | Demonstrated non-inferiority to timolol in patients with baseline IOP <25 mmHg. [14] |

### **Experimental Protocols**



Detailed methodologies for the key clinical trials are provided below to allow for a critical evaluation of the presented data.

## Sovesudil Phase II Clinical Trial in Normal-Tension Glaucoma

- Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.
- Participants: Patients diagnosed with normal-tension glaucoma, defined as an unmedicated baseline IOP of ≤ 21 mmHg.
- Intervention: Patients were randomized into three groups and treated with either **sovesudil** 0.25%, **sovesudil** 0.5%, or a placebo, administered three times daily for four weeks.
- Primary Endpoint: The primary efficacy measure was the mean change in diurnal IOP from baseline at week 4.
- Safety Assessment: Adverse events were monitored throughout the 4-week treatment period and for a subsequent 2-week observation period.[10]

## Netarsudil Phase II Clinical Trial in Japanese Patients with POAG or OHT

- Study Design: A randomized, placebo-controlled, double-masked clinical trial.
- Participants: Japanese patients diagnosed with primary open-angle glaucoma or ocular hypertension.
- Intervention: Patients were randomized to receive one of four treatments: netarsudil ophthalmic solution 0.01%, 0.02%, 0.04%, or placebo, administered once daily in the evening for four weeks.
- Primary Endpoint: The primary efficacy variable was the mean diurnal IOP, calculated as the average of measurements taken at 9 a.m., 11 a.m., and 4 p.m. at week 4.[11]

#### **Netarsudil Phase III Clinical Trial (J-ROCKET)**



- Study Design: A single-masked, randomized, phase 3 superiority study.
- Participants: Japanese patients with primary open-angle glaucoma or ocular hypertension.
- Intervention: Patients were randomized on a 1:1 basis to receive either netarsudil 0.02% once daily or ripasudil 0.4% twice daily for four weeks.
- Primary Endpoint: The primary efficacy variable was the mean diurnal IOP at week 4, which was the average of IOP measurements at 9:00, 11:00, and 16:00.
- Statistical Analysis: An analysis of covariance (ANCOVA) model was used for the primary efficacy analysis, with the mean diurnal IOP at Week 4 as the response, baseline mean diurnal IOP as a covariate, and the treatment as the main effect.[12]

#### Conclusion

Both **sovesudil** and netarsudil have demonstrated efficacy in lowering IOP in clinical settings. **Sovesudil** has shown promise specifically in patients with normal-tension glaucoma. Netarsudil has a broader evidence base from multiple clinical trials in patients with primary open-angle glaucoma and ocular hypertension, consistently demonstrating significant IOP reduction. The dual mechanism of action of netarsudil, inhibiting both ROCK and NET, may offer a therapeutic advantage. The absence of direct comparative preclinical or clinical trials makes a definitive statement on the relative efficacy of these two agents challenging. Future head-to-head studies are warranted to elucidate the comparative therapeutic profiles of **sovesudil** and netarsudil.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]

#### Validation & Comparative





- 4. ijbcp.com [ijbcp.com]
- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dovepress.com [dovepress.com]
- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 Randomized Clinical Study of Netarsudil Ophthalmic Solution in Japanese Patients with Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sovesudil and Netarsudil for Glaucoma Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610928#efficacy-of-sovesudil-compared-to-netarsudil-in-glaucoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com